molecular formula C10H14ClNO2 B2847553 2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid;hydrochloride CAS No. 2413875-96-2

2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid;hydrochloride

Cat. No. B2847553
CAS RN: 2413875-96-2
M. Wt: 215.68
InChI Key: DXNNWANOISLFJE-UHFFFAOYSA-N
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Description

“2-Methyl-2-(6-methylpyridin-3-yl)propanoic acid;hydrochloride” is a chemical compound. It is a derivative of propanoic acid, with a methyl group and a 6-methylpyridin-3-yl group attached to the second carbon atom . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H13NO2.ClH/c1-7-4-5-11-6-8(7)10(2,3)9(12)13;/h4-6H,1-3H3,(H,12,13);1H . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .


Physical And Chemical Properties Analysis

The compound “this compound” is a solid at room temperature . It has a molecular weight of 215.68 . The boiling point is approximately 296.5±15.0 C at 760 mmHg .

Scientific Research Applications

  • Chemical and Physical Properties Studies : Research on similar compounds often focuses on understanding their chemical and physical properties, such as thermo-solvatochromism, which involves studying how a compound's color changes with temperature in different solvent mixtures. This type of research can provide insights into the solvation behavior and interaction of compounds with solvents, which is crucial for various applications, including sensor development and material science (Tada, Silva, & Seoud, 2003).

  • Material Science and Engineering : Compounds with specific chemical structures are often evaluated for their potential in material science, such as in the development of organic sensitizers for solar cell applications. The design and synthesis of organic molecules that can efficiently convert sunlight into electricity are crucial for advancing solar technology (Kim et al., 2006).

  • Pharmaceutical Research : Some related compounds have been studied for their potential in medical applications, such as the development of nonpeptide antagonists for the treatment of conditions like osteoporosis. This involves evaluating the efficacy of compounds in vivo for bone turnover, showcasing the potential pharmaceutical applications (Hutchinson et al., 2003).

  • Corrosion Inhibition : Research into compounds with specific chemical structures includes their use as corrosion inhibitors, which is vital for protecting materials in industrial applications. Understanding how these compounds interact with metal surfaces can lead to the development of more efficient and environmentally friendly corrosion inhibitors (Vikneshvaran & Velmathi, 2017).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methyl-2-(6-methylpyridin-3-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-7-4-5-8(6-11-7)10(2,3)9(12)13;/h4-6H,1-3H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPHTEZYPVDHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)(C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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